molecular formula C17H20N2O2S B4978671 4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine

4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine

Cat. No.: B4978671
M. Wt: 316.4 g/mol
InChI Key: LDBCMGQCYBTIMF-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrothiophene moiety could be involved in electron transfer processes, while the piperidine ring might interact with biological targets through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: This compound is structurally similar but lacks the nitrothiophene moiety.

    2-Benzylpiperidine: Another similar compound, differing in the position of the benzyl group.

Uniqueness

4-Benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine is unique due to the presence of the nitrothiophene group, which imparts distinct electronic properties and potential reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-benzyl-1-[(5-nitrothiophen-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-19(21)17-7-6-16(22-17)13-18-10-8-15(9-11-18)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBCMGQCYBTIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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